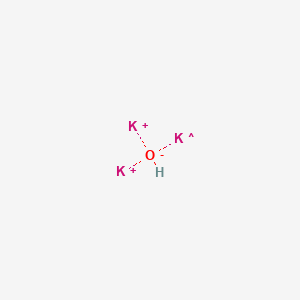
Tripotassium monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium monoxide is a chemical compound with the formula K₃O. It is composed of three potassium atoms and one oxygen atom, resulting in a molecular weight of 133.2943 g/mol . This compound is relatively less common and is primarily of interest in specialized chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of tripotassium monoxide can be achieved through various methods. One common synthetic route involves the reaction of potassium metal with potassium hydroxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen from the air. The reaction can be represented as follows:
[ 2K + KOH \rightarrow K_3O ]
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains the primary method for obtaining this compound.
Analyse Chemischer Reaktionen
Tripotassium monoxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium oxide (K₂O) and potassium peroxide (K₂O₂) under specific conditions.
Reduction: It can be reduced back to potassium metal and potassium hydroxide.
Substitution: this compound can react with various halogens to form potassium halides and other by-products.
Common reagents used in these reactions include oxygen, hydrogen, and halogens such as chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tripotassium monoxide has several scientific research applications, particularly in the fields of chemistry and materials science. Some notable applications include:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Materials Science: this compound is used in the synthesis of advanced materials, such as ceramics and specialized alloys.
Electrochemistry: It is employed in the development of high-performance batteries and supercapacitors due to its unique electrochemical properties
Wirkmechanismus
The mechanism of action of tripotassium monoxide involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. The compound can interact with various molecular targets, including metal ions and organic molecules, through electron transfer processes. These interactions are facilitated by the high reactivity of potassium atoms and the unique electronic structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Tripotassium monoxide can be compared with other potassium-based compounds, such as tripotassium phosphate (K₃PO₄) and tripotassium citrate (K₃C₆H₅O₇). While all these compounds contain potassium, they differ significantly in their chemical properties and applications:
Tripotassium Phosphate: This compound is primarily used as a buffering agent and emulsifier in food and industrial applications
Tripotassium Citrate: It is commonly used in the food industry as a preservative and acidity regulator.
This compound is unique due to its specific reactivity and applications in specialized chemical research and materials science.
Eigenschaften
CAS-Nummer |
89091-89-4 |
|---|---|
Molekularformel |
HK3O+ |
Molekulargewicht |
134.302 g/mol |
InChI |
InChI=1S/3K.H2O/h;;;1H2/q;2*+1;/p-1 |
InChI-Schlüssel |
MXTWHSZKCNDUCY-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[K].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)




![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)






